molecular formula C12H8N2OS2 B2408156 2-Mercapto-5-phenyl-3H-thieno[2,3-d]pyrimidin-4-one CAS No. 294653-45-5

2-Mercapto-5-phenyl-3H-thieno[2,3-d]pyrimidin-4-one

Cat. No.: B2408156
CAS No.: 294653-45-5
M. Wt: 260.33
InChI Key: KDJLLIJKLJMQID-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Mercapto-5-phenyl-3H-thieno[2,3-d]pyrimidin-4-one typically involves the condensation of appropriate starting materials under specific reaction conditions. One common method involves the reaction of 2-aminothiophenol with ethyl acetoacetate in the presence of a base, followed by cyclization with formamide . The reaction conditions often include refluxing the mixture in a suitable solvent such as ethanol or methanol.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using larger reactors, and ensuring proper purification techniques to obtain the desired product in high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Mercapto-5-phenyl-3H-thieno[2,3-d]pyrimidin-4-one can undergo various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced to form corresponding thiols or amines.

    Substitution: The aromatic ring and the heterocyclic core can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiol group can yield disulfides, while substitution reactions can introduce various functional groups onto the aromatic ring or the heterocyclic core.

Scientific Research Applications

2-Mercapto-5-phenyl-3H-thieno[2,3-d]pyrimidin-4-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Mercapto-5-phenyl-3H-thieno[2,3-d]pyrimidin-4-one involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to the inhibition of key enzymes or disruption of cellular processes in microorganisms . The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Mercapto-5-phenyl-3H-thieno[2,3-d]pyrimidin-4-one is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a thiophene ring fused with a pyrimidine core and the presence of a mercapto group make it a versatile compound for various applications.

Properties

IUPAC Name

5-phenyl-2-sulfanylidene-1H-thieno[2,3-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8N2OS2/c15-10-9-8(7-4-2-1-3-5-7)6-17-11(9)14-12(16)13-10/h1-6H,(H2,13,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDJLLIJKLJMQID-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CSC3=C2C(=O)NC(=S)N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8N2OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

294653-45-5
Record name 5-phenyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one
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